Hydantoin, 5-(3,4-dimethoxybenzylidene)-
Overview
Description
Hydantoin, 5-(3,4-dimethoxybenzylidene)-, also known as 5-(3,4-dimethoxybenzylidene)hydantoin, is a heterocyclic organic compound with the molecular formula C12H12N2O4 and a molecular weight of 248.23 g/mol . This compound is characterized by a hydantoin core structure substituted with a 3,4-dimethoxybenzylidene group, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-dimethoxybenzylidene)hydantoin typically involves the condensation of hydantoin with 3,4-dimethoxybenzaldehyde under basic conditions. A common method includes the use of a base such as sodium hydroxide or potassium hydroxide to facilitate the condensation reaction . The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of 5-(3,4-dimethoxybenzylidene)hydantoin follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. Purification of the product is achieved through recrystallization or chromatographic techniques to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
Oxidation: 5-(3,4-dimethoxybenzylidene)hydantoin can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide. These reactions often lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction of 5-(3,4-dimethoxybenzylidene)hydantoin can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydantoin derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, or thiols, often in the presence of a catalyst or under reflux conditions.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes.
Reduction: Reduced hydantoin derivatives.
Substitution: Substituted hydantoin derivatives with various functional groups.
Scientific Research Applications
5-(3,4-Dimethoxybenzylidene)hydantoin has been extensively studied for its diverse applications in various fields:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Mechanism of Action
The mechanism of action of 5-(3,4-dimethoxybenzylidene)hydantoin involves its interaction with specific molecular targets and pathways. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to the disruption of critical cellular processes, such as DNA replication and protein synthesis, ultimately resulting in antiproliferative effects .
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Methoxybenzylidene)hydantoin
- 5-(3,4-Dihydroxybenzylidene)hydantoin
- 5-(3,4-Dimethoxyphenyl)hydantoin
Uniqueness
Compared to its analogs, 5-(3,4-dimethoxybenzylidene)hydantoin exhibits unique properties due to the presence of the 3,4-dimethoxybenzylidene group. This substitution enhances its lipophilicity and ability to interact with hydrophobic pockets in biological targets, potentially increasing its efficacy as an enzyme inhibitor and anticancer agent .
Properties
IUPAC Name |
(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]imidazolidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4/c1-17-9-4-3-7(6-10(9)18-2)5-8-11(15)14-12(16)13-8/h3-6H,1-2H3,(H2,13,14,15,16)/b8-5- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKQBXYVAZTZVMV-YVMONPNESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C2C(=O)NC(=O)N2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C\2/C(=O)NC(=O)N2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301177972 | |
Record name | (5Z)-5-[(3,4-Dimethoxyphenyl)methylene]-2,4-imidazolidinedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301177972 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
140894-76-4, 10040-91-2 | |
Record name | (5Z)-5-[(3,4-Dimethoxyphenyl)methylene]-2,4-imidazolidinedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=140894-76-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-Imidazolidinedione, 5-((3,4-dimethoxyphenyl)methylene)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010040912 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (5Z)-5-[(3,4-Dimethoxyphenyl)methylene]-2,4-imidazolidinedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301177972 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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